
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol is an organic compound with a complex structure that includes a phenol group, a cyclopentylmethyl group, and a phenethylamine moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been found to exhibit binding affinity to kappa opioid receptors, which are involved in pain modulation and other physiological processes . The compound’s effects are mediated through the activation or inhibition of these targets, leading to downstream signaling events and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopentylmethyl-N-phenethylamine: Shares structural similarities but lacks the phenol group.
Phenethylamine derivatives: Include compounds like amphetamines and other psychoactive substances.
Cyclopentylmethyl derivatives: Include various compounds used in medicinal chemistry.
Uniqueness
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with kappa opioid receptors, for example, sets it apart from other phenethylamine derivatives .
Eigenschaften
Molekularformel |
C22H29NO |
|---|---|
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
3-[2-[cyclopentylmethyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C22H29NO/c24-22-12-6-11-20(17-22)14-16-23(18-21-9-4-5-10-21)15-13-19-7-2-1-3-8-19/h1-3,6-8,11-12,17,21,24H,4-5,9-10,13-16,18H2 |
InChI-Schlüssel |
QIOVURAISRCOQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



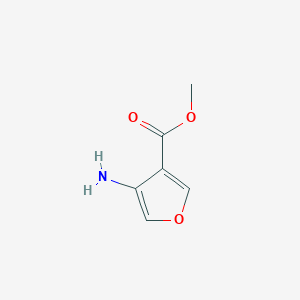
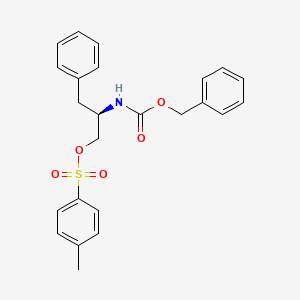
![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)

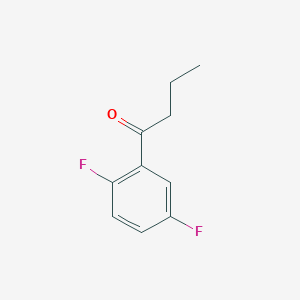
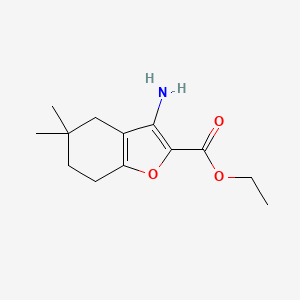
![4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile](/img/structure/B13032868.png)

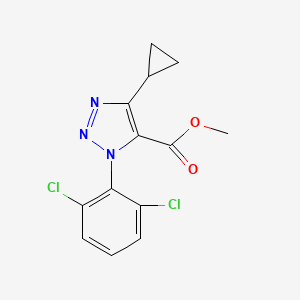
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile](/img/structure/B13032878.png)
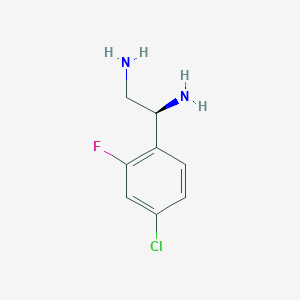
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13032889.png)
![6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13032895.png)
